1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone
Description
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-2-19-9-13(16)15-7-12(8-15)20(17,18)11-5-3-10(14)4-6-11/h3-6,12H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZVXZQBDEMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base, such as triethylamine.
Ethoxyethanone Addition: The final step involves the addition of the ethoxyethanone moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit cell proliferation.
Materials Science: It is explored for its potential use in the development of novel materials with unique chemical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in cell proliferation and survival. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential to disrupt microtubule assembly and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Azetidinone Cores
- 4-(2’-Hydroxy-3’-chloro-5’-ethylphen-1’-yl)-1-(4’-tolyl)-3-chloro-2-azetidinone Key Differences: This compound replaces the sulfonyl group with a tolyl (4-methylphenyl) substituent and introduces additional chloro and hydroxy groups on the phenyl ring. Synthesis: Prepared via refluxing chalconimines with chloroacetyl chloride and triethylamine, followed by recrystallization .
- 1-{3-[(4-Chlorophenyl)methoxy]azetidin-1-yl}-2-phenoxyethan-1-one Key Differences: The sulfonyl group is replaced by a methoxy linkage, reducing polarity and hydrogen-bonding capacity. Implications: This modification likely decreases aqueous solubility but may improve membrane permeability for biological applications .
2.2. Sulfonyl-Containing Ethanones
- 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone Key Differences: Lacks the azetidine ring but retains the phenylsulfonyl-ethanone motif. Structural Insights: Crystal packing analysis reveals intermolecular C–H···O hydrogen bonds, which stabilize the lattice and influence melting points. The dihedral angle between aromatic rings (33.56°) suggests moderate planarity, a feature that may differ in the target compound due to azetidine’s rigidity .
- Implications: The oxime group could enhance metal-binding capacity, making it relevant in catalysis or chelation therapy, unlike the target compound’s ethoxy group .
2.3. Triazole and Thiadiazole Derivatives
- 2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Differences: Features a triazole ring linked to sulfonyl and difluorophenyl groups. The triazole’s electron-withdrawing nature may enhance metabolic stability compared to azetidine .
- 1-(4-Ethoxyphenyl)-2-[(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone Key Differences: Contains a thiadiazole ring with dual sulfanyl groups, increasing sulfur-mediated reactivity. Implications: The thiadiazole core is often associated with antimicrobial activity, suggesting divergent applications from the target compound’s azetidine-based structure .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s azetidine core can be functionalized using methods similar to those for triazoles (e.g., sodium ethoxide-mediated reactions) but may require optimized conditions for sulfonyl group incorporation .
- Biological Relevance : Sulfonyl-containing compounds (e.g., ) are often explored for antimicrobial or anti-inflammatory activity. The azetidine ring’s rigidity could mimic transition states in enzyme inhibition, a hypothesis warranting further study .
Biological Activity
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. The compound features an azetidine ring, a sulfonyl group, and an ethoxyethanone moiety, which together may confer diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClN2O3S, with a molecular weight of 300.76 g/mol. The presence of the 4-chlorophenyl substituent is significant as it enhances the compound's potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2O3S |
| Molecular Weight | 300.76 g/mol |
| Structural Features | Azetidine ring, Sulfonyl group |
Antimicrobial Activity
Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its antibacterial effects.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, including acetylcholinesterase (AChE) and urease. Inhibitory assays revealed strong activity against urease, with some derivatives achieving IC50 values significantly lower than standard reference compounds . The mechanism involves binding to the active site of the enzyme, thereby blocking substrate access.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 - 6.28 |
| Urease | < 5.00 |
Anticancer Potential
Research indicates that compounds with similar structural features have shown anticancer activity. The combination of the azetidine ring and sulfonamide group may allow for multi-target interactions that enhance therapeutic efficacy against cancer cells . Further studies are required to elucidate the specific pathways involved.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Study on Antibacterial Activity : A study reported that derivatives of sulfonamide compounds exhibited significant antibacterial properties against various strains, including those resistant to conventional antibiotics . This highlights the potential of this compound as a lead compound in developing new antimicrobial agents.
- Enzyme Inhibition Research : Another research focused on the enzyme inhibition capabilities of sulfonamide derivatives found that specific modifications could enhance inhibitory effects significantly, suggesting a pathway for optimizing this compound for better pharmacological outcomes .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The sulfonamide group may facilitate binding to enzymes or receptors, while the azetidine structure contributes to overall binding affinity and specificity .
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation of the azetidine ring with 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Etherification of the resulting intermediate with ethyl bromide in the presence of a base like K₂CO₃ in acetonitrile (60–80°C). Temperature control and solvent polarity are critical for minimizing side reactions and maximizing yield .
Q. Which analytical techniques are commonly used to characterize this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonyl, azetidine).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization). These techniques are standard for structural elucidation and quality control .
Q. What biological targets are commonly associated with this compound?
The compound’s sulfonamide and azetidine moieties suggest interactions with:
- Enzymes : Kinases or proteases via sulfonyl group hydrogen bonding.
- Receptors : GPCRs or ion channels modulated by the azetidine ring’s conformational rigidity. Preliminary studies on analogs highlight antimicrobial and anti-inflammatory activities .
Q. How do reaction conditions influence the stability of this compound?
Stability is sensitive to:
- pH : Degradation in acidic/basic conditions (e.g., hydrolysis of the ethoxy group).
- Temperature : Storage at –20°C in inert atmospheres (argon) prevents oxidation. Solvent choice (e.g., DMSO for solubility) also impacts shelf life .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the azetidine nitrogen.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to azetidine minimizes unreacted starting material. Monitoring by TLC or in situ IR ensures reaction completion .
Q. What strategies resolve contradictions between NMR and MS data during characterization?
- X-ray Crystallography : Definitive structural confirmation (e.g., SHELXL refinement for bond angles/lengths) .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
- Isotopic Labeling : ¹³C-labeled analogs to trace ambiguous peaks in complex spectra .
Q. How to design assays for evaluating multi-target pharmacological effects?
- High-Throughput Screening (HTS) : Test against panels of kinases, GPCRs, or ion channels.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for prioritized targets.
- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to validate specificity .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics with purified targets.
- CRISPR-Cas9 Knockout Models : Validate target relevance in cellular contexts.
- Metabolomics : LC-MS profiling to identify downstream metabolic perturbations .
Q. How does X-ray crystallography contribute to understanding its structure-activity relationship (SAR)?
Q. What methodologies identify degradation pathways under stress conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), UV light, or oxidative agents (H₂O₂).
- HPLC-MS/MS : Track degradation products and propose pathways (e.g., ethoxy group cleavage).
- Kinetic Modeling : Arrhenius plots to predict shelf life under storage conditions .
Q. How can derivatives be synthesized to enhance bioactivity?
- Functional Group Modifications : Replace ethoxy with fluorinated alkoxy groups to improve metabolic stability.
- Scaffold Hopping : Introduce heterocycles (e.g., triazoles) via click chemistry for diversified interactions.
- Prodrug Strategies : Esterify the ketone to enhance membrane permeability .
Q. How to address conflicting bioactivity data across different assay systems?
- Statistical Meta-Analysis : Apply mixed-effects models to account for inter-assay variability.
- Orthogonal Validation : Confirm hits using SPR (binding) and cell-based assays (functional response).
- Proteomic Profiling : Identify off-target effects contributing to discrepancies .
Q. What cross-disciplinary applications exist beyond pharmacology?
- Material Science : Study optoelectronic properties (e.g., DFT for charge transport simulations).
- Chemical Biology : Photoaffinity labeling probes to map target engagement in live cells.
- Catalysis : Explore sulfonyl-azetidine motifs as ligands in asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
